molecular formula C13H11IN2S B2789987 1-(2-Iodophenyl)-3-phenylthiourea CAS No. 32062-70-7

1-(2-Iodophenyl)-3-phenylthiourea

Cat. No.: B2789987
CAS No.: 32062-70-7
M. Wt: 354.21
InChI Key: LSVZLHKGSVOHOL-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-3-phenylthiourea ( 32062-70-7) is a thiourea derivative with the molecular formula C 13 H 11 IN 2 S and a molecular weight of 354.21 g/mol. This organosulfur compound serves as a versatile intermediate in organic synthesis and is a compound of significant interest in medicinal chemistry research due to its potential biological activities. Thiourea derivatives are a prominent area of study for their diverse biological applications, which include antibacterial, antioxidant, and anticancer properties . The structure of thiourea derivatives, characterized by the presence of nitrogen and sulfur atoms, allows them to act as ligands and coordinate with various metal centers to form stable metal complexes; these complexes are often investigated for enhanced antimicrobial efficacy . Research indicates that certain thiourea derivatives demonstrate promising activity against a range of bacterial strains, including S. aureus and E. coli . Furthermore, the scaffold is being explored in the development of potential enzyme inhibitors, with some acylthiourea compounds showing in vitro cytotoxicity and acting as multi-target inhibitors for proteins such as epoxide hydrolase and SARS-CoV-2 M pro . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-iodophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVZLHKGSVOHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Iodophenyl 3 Phenylthiourea and Its Derivatives

Direct Synthetic Routes to 1-(2-Iodophenyl)-3-phenylthiourea

The direct synthesis of this compound can be achieved through several key pathways, primarily involving the formation of the thiourea (B124793) linkage between a 2-iodophenyl precursor and a phenyl precursor.

Reaction of 2-Iodophenyl Isothiocyanate with Aniline (B41778)

A primary and straightforward method for synthesizing this compound is the reaction between 2-iodophenyl isothiocyanate and aniline. In this reaction, the nucleophilic amine group of aniline attacks the electrophilic carbon atom of the isothiocyanate group. This addition reaction typically proceeds under mild conditions to yield the target thiourea.

Research has demonstrated that 2-iodophenyl isothiocyanates can react with various primary and secondary amines in a solvent like N,N-dimethylformamide (DMF) at room temperature. clockss.org This process leads to the rapid formation of the corresponding 1-(2-iodophenyl)thiourea derivatives. clockss.org The reaction is generally clean and efficient, providing the desired product in high yield. This method is also adaptable for solid-phase synthesis, where 2-iodophenyl isothiocyanate can be added to an amine-terminated resin to produce a polymer-bound thiourea intermediate. acs.org

Utilization of 2-Iodoaniline (B362364) and Phenyl Isothiocyanate Precursors

An alternative and widely used approach involves the reaction of 2-iodoaniline with phenyl isothiocyanate. This method is often preferred due to the commercial availability and stability of the starting materials. The reaction proceeds by the nucleophilic attack of the amino group of 2-iodoaniline on the carbon of the isothiocyanate.

The synthesis has been reported under various conditions. For instance, the reaction can be carried out in dichloromethane (B109758) (DCM) at 0°C, followed by stirring at room temperature. rsc.org Other protocols utilize a base, such as potassium hydroxide (B78521) (KOH), in a solvent like dimethyl sulfoxide (B87167) (DMSO). uzhnu.edu.ua Furthermore, transition metal catalysts can be employed to facilitate the subsequent cyclization of the thiourea product, but the initial formation of this compound from 2-iodoaniline and phenyl isothiocyanate is the primary step. katwacollegejournal.comrsc.org An iron-catalyzed tandem reaction in water has also been described, highlighting a more environmentally benign approach. rsc.org

PrecursorsCatalyst/BaseSolventTemperatureYieldReference
2-Iodoaniline, Phenyl IsothiocyanateNoneDichloromethane (DCM)0°C to RT81% (for 3-iodo isomer) rsc.org
2-Iodoaniline, Phenyl IsothiocyanateKOHDimethyl Sulfoxide (DMSO)120°C80% (of cyclized product) uzhnu.edu.ua
2-Iodoaniline, Phenyl IsothiocyanateNiCl₂ / DABCODimethyl Sulfoxide (DMSO)80°CGood (of cyclized product) katwacollegejournal.com
2-Iodoaniline, Phenyl IsothiocyanateFeCl₃ / PTCWater80°CGood rsc.org

Note: Some yields refer to the subsequent cyclized product, with the thiourea as an intermediate.

Phase-Transfer Catalysis in Thiourea Synthesis

Phase-transfer catalysis (PTC) offers an efficient methodology for synthesizing thioureas, particularly when dealing with reactants in different phases (e.g., a solid salt and an organic solution). In this context, a phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG) or a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (like the thiocyanate (B1210189) anion) from the aqueous or solid phase to the organic phase where the reaction occurs. sci-hub.sttandfonline.com

For thiourea synthesis, PTC is often used to first generate an isothiocyanate in situ. This typically involves the reaction of an acyl or aryl chloride with a thiocyanate salt (e.g., KSCN or NH₄SCN). sci-hub.sttandfonline.com The phase-transfer catalyst aids the transfer of the thiocyanate ion into the organic solvent to react with the chloride, forming an isothiocyanate intermediate. This intermediate then readily reacts with an amine present in the solution to form the desired thiourea derivative. sci-hub.sttandfonline.com This method is noted for its mild conditions, high yields, and often simpler work-up procedures. tandfonline.comtandfonline.com The use of a phase-transfer catalyst like octadecyltrimethylammonium chloride has been specifically mentioned in the iron-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodoaniline and isothiocyanate in water, underlining its utility in this reaction class. rsc.org

Derivatization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of related compounds. Derivatization can be targeted at the phenyl rings or the thiourea linkage itself.

Modifications at the Phenyl Moieties

Introducing functional groups onto either of the two phenyl rings of this compound is typically achieved by starting with appropriately substituted precursors.

Modification of the 2-Iodophenyl Ring: By using substituted 2-iodoanilines or 2-iodophenyl isothiocyanates, derivatives with various functional groups on this ring can be prepared. For example, research has been conducted using substituted 1-(2-iodophenyl)-3-phenylthioureas in subsequent reactions, implying their synthesis from substituted anilines is a viable route. acs.orgnih.gov For instance, 4-chloro- or 4-bromo-2-iodophenyl isothiocyanates have been used to create thioureas with additional halogen substituents. clockss.org

Modification of the N'-Phenyl Ring: Similarly, modifications to the second phenyl ring can be accomplished by reacting 2-iodoaniline or 2-iodophenyl isothiocyanate with a substituted aniline. This approach allows for the introduction of a wide range of electron-donating or electron-withdrawing groups, which can influence the electronic properties and subsequent reactivity of the molecule. xmu.edu.cn

Functionalization of the Thiourea Linkage

The thiourea group is a versatile functional handle that can undergo various chemical transformations.

A significant derivatization of this compound is its use as a precursor for heterocyclic synthesis. Specifically, it can undergo an intramolecular cyclization to form N-phenyl-2-aminobenzothiazole. This reaction takes advantage of the iodine atom at the ortho-position of one phenyl ring. In the presence of a catalyst, typically a copper or nickel salt, an intramolecular C-S bond is formed between the thiourea sulfur atom and the carbon atom bearing the iodine, leading to the formation of the benzothiazole (B30560) ring system. acs.orgkatwacollegejournal.comacs.orgresearchgate.net This cyclization is a powerful method for constructing this important heterocyclic scaffold. nih.govresearchgate.netacs.org

Starting MaterialCatalyst / BaseSolventTemperatureProductReference
This compoundCuI / t-BuOKDMSO120°CN,N-Diphenyl-2-benzothiazolamine (with added iodobenzene) acs.orgnih.govacs.org
This compoundCuI / K₂CO₃DMFRoom TempN-Benzyl/allyl-N-phenyl-2-benzothiazolamines (with added halides) researchgate.net
Resin-bound 2-iodophenyl thioureaPd(PPh₃)₄ / BaseDMF80°CResin-bound 2-aminobenzothiazole (B30445) acs.org

Beyond cyclization, the thiourea linkage itself can act as a functional moiety. The sulfur and nitrogen atoms can coordinate with metals or participate in hydrogen bonding. In materials science, thiourea linkages have been engineered into covalent organic frameworks (COFs), where they serve not only as structural linkers but also as active sites for applications such as the ultrafast adsorption of heavy metal ions like mercury(II). nih.govjiangnan.edu.cn This highlights the potential for using the thiourea group in this compound for creating functional materials.

Green Chemistry Approaches in the Synthesis of Thiourea Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to create more environmentally benign processes. These methods focus on reducing or eliminating the use of hazardous solvents and reagents, improving energy efficiency, and simplifying purification procedures.

Mechanochemical synthesis, which involves conducting reactions in the solid state using mechanical force from ball milling, has emerged as a prominent green alternative to traditional solution-based methods. beilstein-journals.org This technique has been successfully used for the synthesis of diarylthioureas by grinding isothiocyanates with anilines, often resulting in high yields (89-98%) after short reaction times (5-40 minutes). beilstein-journals.org Another mechanochemical approach involves the reaction of amines with carbon disulfide, proceeding through a dithiocarbamate (B8719985) salt intermediate which is then desulfurized in situ to produce the thiourea product. beilstein-journals.org

A novel and green method for producing aromatic and aliphatic primary thioureas utilizes thiocarbamoyl benzotriazoles as stable and easy-to-handle equivalents of isothiocyanates. rsc.orgrsc.org These precursors can be converted to N-monosubstituted thioureas quantitatively through vapour digestion under an ammonia (B1221849) atmosphere. rsc.orgrsc.org This process can be significantly accelerated using mechanochemical milling, where an equimolar mixture of ammonium chloride and sodium carbonate generates ammonia in situ. rsc.orgrsc.org This approach offers near-quantitative yields and a simple workup that only requires water. rsc.orgrsc.org

Deep eutectic solvents (DESs) represent another frontier in the green synthesis of thioureas. A process using a choline (B1196258) chloride/tin(II) chloride mixture as both a green catalyst and reaction medium has been developed for the direct synthesis of monosubstituted thioureas from thiourea itself as a biocompatible thiocarbonyl source. researchgate.net This method is efficient, provides moderate to excellent yields, and allows for the easy recovery and reuse of the solvent for multiple cycles without significant loss of activity. researchgate.net

Green Synthetic MethodReactantsKey Features
Mechanochemical Milling Aryl isothiocyanates + AnilinesSolvent-free; Rapid reaction times; High yields. beilstein-journals.org
Mechanochemical Amination Thiocarbamoyl benzotriazoles + In situ AmmoniaUses safe isothiocyanate equivalents; Near-quantitative yields; Water-based workup. rsc.orgrsc.org
Vapour Digestion Thiocarbamoyl benzotriazoles + Ammonia atmosphereQuantitative conversion to N-monosubstituted thioureas. rsc.orgrsc.org
Deep Eutectic Solvents (DES) Thiourea + Amines (in ChCl/SnCl₂)Biocompatible thiocarbonyl source; Reusable catalyst/solvent system. researchgate.net

Solid-Phase Parallel Synthesis Techniques for Related Thiourea Intermediates

Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries, which is particularly valuable in medicinal chemistry and drug discovery. A notable application of this technique involves the use of a resin-bound 2-iodophenyl thiourea intermediate for the parallel synthesis of N-substituted-2-aminobenzo[d]thiazole derivatives. acs.orgacs.orgnih.gov

The synthesis begins with an amine-terminated polymer support, such as a backbone amide linker (BAL) resin. acs.org This resin is treated with 2-iodophenyl isothiocyanate to form the key resin-bound 2-iodophenyl thiourea intermediate. acs.orgacs.orgnih.gov The progress of this addition reaction can be monitored using techniques like attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy by observing the appearance of the characteristic thiourea infrared band. acs.org

This polymer-supported 2-iodophenyl thiourea then undergoes an intramolecular cyclization reaction to form a polymer-bound 2-aminobenzo[d]thiazole resin. acs.orgacs.orgnih.gov This core skeleton serves as a versatile anchor point for diversification. The 2-amino group on the benzothiazole ring can be functionalized with a variety of electrophiles. acs.orgacs.orgnih.gov For example, reactions with alkyl halides, acid chlorides, and sulfonyl chlorides yield the corresponding N-alkyl, N-acyl, and N-sulfonyl-2-aminobenzo[d]thiazole resins, respectively. acs.orgnih.gov

The final step involves the cleavage of the desired products from the solid support. nih.gov Treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), releases the N-substituted-2-aminobenzo[d]thiazole derivatives in good yields and purities. nih.gov This solid-phase methodology provides an efficient route for creating diverse libraries of benzothiazole-based compounds from a common thiourea intermediate. acs.org

StepDescriptionReagents/ConditionsIntermediate/Product
1. Loading Attachment of the isothiocyanate to the solid support.Amine-terminated resin (e.g., BAL resin) + 2-Iodophenyl isothiocyanate. acs.orgacs.orgResin-bound 2-iodophenyl thiourea. acs.orgacs.org
2. Cyclization Intramolecular reaction to form the heterocyclic core.Heat or catalyst.Polymer-bound 2-aminobenzo[d]thiazole resin. acs.orgacs.orgnih.gov
3. Diversification Functionalization of the core structure.Alkyl halides, Acid chlorides, or Sulfonyl chlorides. acs.orgnih.govN-Alkyl/N-Acyl/N-Sulfonyl-2-aminobenzo[d]thiazole resins. acs.orgnih.gov
4. Cleavage Release of the final product from the resin.Trifluoroacetic acid (TFA) in Dichloromethane (DCM). nih.govN-Substituted-2-aminobenzo[d]thiazole derivatives. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1 2 Iodophenyl 3 Phenylthiourea

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 1-(2-Iodophenyl)-3-phenylthiourea. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide complementary information regarding the molecular connectivity, the chemical environment of individual atoms, and the characteristic vibrational modes of the functional moieties present in the molecule.

NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to assemble a detailed map of the molecular skeleton. The analysis of chemical shifts, signal multiplicities, and through-bond correlations confirms the identity and purity of the compound.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the N-H protons of the thiourea (B124793) linker and the aromatic protons of the two phenyl rings.

The N-H protons are expected to appear as two separate broad singlets in a downfield region, typically between δ 9.0 and δ 10.0 ppm in a solvent like DMSO-d₆, due to their acidic nature and participation in hydrogen bonding. The aromatic region of the spectrum (typically δ 7.0–8.5 ppm) is more complex, showing signals for the nine aromatic protons. The protons on the unsubstituted phenyl ring typically exhibit a pattern corresponding to a monosubstituted benzene (B151609) ring. The four protons on the 2-iodophenyl ring show a more complex splitting pattern due to their distinct chemical environments and coupling interactions. For instance, the proton adjacent to the iodine atom and the proton ortho to the thiourea linkage will have characteristic chemical shifts and coupling constants.

Table 1: Expected ¹H NMR Signals for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
N-H (Thiourea) 9.0 - 10.0 Broad Singlet

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. Detailed experimental spectra can be found in cited literature.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, a total of 13 distinct signals are expected in the broadband-decoupled spectrum, corresponding to the 12 aromatic carbons and the single thiocarbonyl (C=S) carbon.

The most downfield signal is characteristic of the thiourea carbon (C=S), which typically resonates in the range of δ 180–185 ppm. The aromatic carbons appear in the δ 115–145 ppm region. The carbon atom directly bonded to the iodine (C-I) is a key diagnostic signal; its resonance is shifted significantly upfield (to around δ 90-95 ppm) due to the heavy atom effect of iodine. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methine (CH) and quaternary carbons.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C=S (Thiocarbonyl) 180 - 185
Aromatic C-H 120 - 140
Aromatic C-N 135 - 145

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. Detailed experimental spectra can be found in cited literature.

While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR experiments are employed for definitive connectivity confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the phenyl and iodophenyl rings, confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connectivity between the phenyl rings and the thiourea unit by showing correlations from the N-H protons to the aromatic carbons, and from the aromatic protons to the thiocarbonyl carbon.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are highly sensitive to the specific bonds present in this compound and provide a molecular "fingerprint".

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural components.

N-H Stretching: The N-H stretching vibrations of the thiourea group are typically observed as one or more bands in the region of 3100–3400 cm⁻¹. The position and shape of these bands can provide insight into hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings appear just above 3000 cm⁻¹.

C=C Stretching: The in-ring C=C stretching vibrations of the aromatic rings give rise to a series of absorptions in the 1450–1600 cm⁻¹ region.

Thiourea "B" band (C=S stretch and N-C-N stretch): The C=S stretching vibration is strongly coupled with other vibrations. A major band with a significant C=S stretching contribution, often referred to as the thioamide B band, is expected around 1500-1550 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the thiourea moiety contribute to bands in the 1300–1400 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl rings appear in the fingerprint region below 900 cm⁻¹, and their positions can help confirm the substitution pattern.

Raman spectroscopy provides complementary information. While N-H and other polar group vibrations are often strong in the IR spectrum, the symmetric vibrations of the aromatic rings and the C=S bond, which involve a significant change in polarizability, are often strong in the Raman spectrum.

Table 3: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Thiourea) Stretching 3100 - 3400
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C In-plane Stretching 1450 - 1600
Thiourea (C=S/N-C-N) Mixed Stretching 1500 - 1550

Note: Detailed experimental spectra can be found in cited literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Hydrogen Bonding Network Signatures in IR Spectra

Infrared (IR) spectroscopy offers valuable insights into the hydrogen bonding interactions within this compound. The N-H stretching vibrations are particularly sensitive to the formation of hydrogen bonds. In the solid state, the IR spectrum of a related series of 1-benzoyl-3-(halogenophenyl)thioureas shows distinct bands corresponding to N-H···S and N-H···O=C hydrogen bonds. researchgate.net The presence of both "free" and "bound" N-H stretching frequencies indicates the coexistence of different hydrogen-bonded species. ed.gov

For instance, in similar thiourea derivatives, the N-H stretching vibrations of the amide group are typically observed in the region of 3300-3400 cm⁻¹. researchgate.net The formation of intermolecular hydrogen bonds, such as N-H···S, leads to a shift in the vibrational frequencies. nih.gov In some cases, a sharp absorption band can be observed, which is indicative of a specific type of N-H bond vibration within the hydrogen-bonded network. researchgate.net The analysis of these spectral signatures allows for the characterization of the hydrogen bonding patterns, which play a significant role in the supramolecular assembly of the compound.

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance in this compound
"Free" N-H Stretch~3400Indicates N-H groups not involved in strong hydrogen bonding.
"Bound" N-H Stretch3200-3300Suggests the presence of N-H···S or N-H···O hydrogen bonds. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. chemguide.co.uk The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the mass of the intact molecule. savemyexams.com

The fragmentation of the molecular ion provides valuable structural information. tutorchase.com Common fragmentation pathways for thiourea derivatives involve the cleavage of bonds adjacent to the thiocarbonyl group and the phenyl rings. libretexts.org The presence of the iodine atom also leads to characteristic isotopic patterns and fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming its elemental composition. nih.gov

Table of Expected Fragments for this compound:

Fragment Ion m/z (mass-to-charge ratio) Possible Structure
[C₁₃H₁₁IN₂S]⁺354Molecular Ion (M⁺)
[C₆H₄I]⁺203Iodophenyl fragment
[C₆H₅NCS]⁺135Phenyl isothiocyanate fragment
[C₆H₅NH]⁺92Aniline (B41778) fragment

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state, revealing precise details about its molecular conformation and the intricate network of intermolecular interactions that govern its crystal packing. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

Hydrogen bonds are a dominant force in the crystal packing of thiourea derivatives. kent.ac.uk The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor, leading to the formation of N-H···S hydrogen bonds. nih.gov These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.net In related structures, N-H···O interactions are also observed when a carbonyl group is present. mostwiedzy.pl The geometry of these hydrogen bonds, including bond lengths and angles, provides insight into their strength and contribution to the stability of the crystal structure.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings contribute to the stability of the crystal lattice. rsc.org These interactions arise from the attractive forces between the electron-rich π-systems of adjacent molecules. The presence of the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. nih.gov Halogen-halogen interactions, specifically I···I contacts, can also play a role in the crystal packing, influencing the orientation of the molecules within the lattice. researchgate.net The interplay of these various intermolecular forces results in a unique and stable three-dimensional crystalline architecture. rsc.org

Crystallographic Data Collection and Refinement Procedures

The determination of the three-dimensional molecular structure of this compound and its derivatives through single-crystal X-ray diffraction is a critical component of its advanced structural elucidation. This process involves the careful collection of diffraction data from a suitable single crystal, followed by sophisticated refinement procedures to yield a precise molecular model. The detailed crystallographic data provides invaluable insights into the solid-state conformation, intermolecular interactions, and packing arrangements within the crystal lattice.

For the closely related compound, 1-benzoyl-3-(2-iodophenyl)thiourea, single crystals suitable for X-ray diffraction analysis were obtained by recrystallization from acetone. chemmix.edu.pl The crystallographic data collection and structure refinement for this compound provide a representative example of the procedures involved.

The data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector, using monochromatic radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). The crystal is maintained at a low temperature, often 100 K or 296 K, to minimize thermal vibrations of the atoms, which results in a more precise measurement of the diffraction intensities.

The collected diffraction data are then processed to integrate the reflection intensities and apply corrections for various experimental effects, such as Lorentz and polarization factors, and absorption. The crystal structure is subsequently solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined by a full-matrix least-squares on F² method. In this iterative process, the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by several indicators, including the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density. Lower R-factor values indicate a better agreement between the experimental data and the final structural model.

The crystallographic data for 1-benzoyl-3-(2-iodophenyl)thiourea is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for 1-benzoyl-3-(2-iodophenyl)thiourea chemmix.edu.pl

ParameterValue
Empirical formulaC₁₄H₁₁IN₂OS
Formula weight382.22
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.013(2)
b (Å)10.385(2)
c (Å)12.873(3)
α (°)90
β (°)105.15(3)
γ (°)90
Volume (ų)1420.2(5)
Z4
Density (calculated) (Mg/m³)1.789
Absorption coefficient (mm⁻¹)2.313
F(000)744

Table 2: Data Collection and Refinement Statistics for 1-benzoyl-3-(2-iodophenyl)thiourea chemmix.edu.pl

ParameterValue
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)3.32 to 25.00
Index ranges-13 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15
Reflections collected10052
Independent reflections2491 [R(int) = 0.0461]
Completeness to theta = 25.00°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.702 and 0.584
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2491 / 0 / 181
Goodness-of-fit on F²1.041
Final R indices [I>2sigma(I)]R1 = 0.0345, wR2 = 0.0768
R indices (all data)R1 = 0.0520, wR2 = 0.0841
Largest diff. peak and hole (e.Å⁻³)0.598 and -0.662

Reactivity and Mechanistic Investigations of 1 2 Iodophenyl 3 Phenylthiourea

Transformations Involving the Thiourea (B124793) Moiety

The thiourea group (–NH–C(S)–NH–) is a versatile functional group known for its participation in a variety of reactions, including oxidation and reduction.

Oxidation Reactions

The sulfur atom in the thiourea moiety of 1-(2-Iodophenyl)-3-phenylthiourea is susceptible to oxidation. General studies on phenylthioureas indicate that oxidation can lead to various products depending on the oxidant and reaction conditions. For instance, the use of cetyltrimethylammonium permanganate (B83412) on phenylthioureas results in the formation of the corresponding phenylureas. The reaction proceeds through a complex mechanism involving the reduction of Mn(VII) to Mn(IV), with the initial slow step being the conversion of Mn(VII) to Mn(V).

In the context of cyclization reactions, oxidation is a crucial terminal step. During the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes, which involves a thiourea-like intermediate, atmospheric oxygen often serves as the terminal oxidant to aromatize the cyclized product. acs.org This demonstrates the facility with which the thiourea or a related moiety can undergo oxidation under mild, aerobic conditions. acs.org The use of mild oxidants like N-halosuccinimides can also facilitate the oxidative cyclization of phenylthioureas.

Reduction Reactions

The reduction of the thiourea moiety in N,N'-diaryl thioureas can be complex. While general information suggests that thioureas can be reduced to corresponding amine derivatives, specific reduction of the thiocarbonyl group without affecting other parts of the molecule is not commonly reported. More frequently, other functional groups within the molecule are targeted for reduction.

For example, studies on nitro-substituted N,N'-diaryl thioureas have shown that the nitro group can be selectively reduced to an amino group using zinc dust in the presence of water and acid, leaving the thiourea core intact. nih.gov This highlights the chemical stability of the thiourea group under certain reductive conditions. In other contexts, the focus is on the reductive cleavage of bonds adjacent to the thiourea. The electrochemical reduction of N-benzoylthiourea derivatives has been shown to cause irreversible reductive cleavage of the C-N bond of the amide group.

While direct reduction of the C=S bond in this compound is not a primary focus in the literature, the compound can act as a catalyst itself in reduction reactions. Thiourea derivatives are known to catalyze the transfer hydrogenation of aldimines using Hantzsch ester as a hydrogen source, operating under metal-free conditions. organic-chemistry.org

Transformations Involving the Halogenated Phenyl Ring

The presence of an iodine atom on the phenyl ring introduces a site for nucleophilic substitution and is key to the compound's propensity for intramolecular cyclization.

Nucleophilic Substitution Reactions of the Iodine Atom

The iodine atom in this compound renders the aromatic ring susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic chemistry. The C-I bond can be targeted in various coupling reactions, which are mechanistically related to nucleophilic substitution on an activated aryl halide.

A prime example is the copper-catalyzed tandem reaction where this compound first undergoes intramolecular cyclization, and the resulting intermediate engages in a subsequent intermolecular C-N bond formation with a substituted iodobenzene (B50100). researchgate.net This second step is effectively a copper-catalyzed N-arylation, a type of nucleophilic substitution. Furthermore, radical nucleophilic substitution (SRN1) is a known mechanism for substitutions on unactivated aryl halides and represents a potential reaction pathway for this compound. researchgate.net

Cyclization Reactions to Form Heterocyclic Systems

One of the most significant and well-documented reactions of this compound is its intramolecular cyclization to form heterocyclic systems, most notably 2-aminobenzothiazole (B30445) derivatives. This transformation provides a powerful route to a class of compounds with significant biological and pharmaceutical importance.

The general mechanism for the cyclization of phenylthioureas mediated by halogens involves the halogenation of the thiocarbonyl sulfur, which creates a reactive sulfenyl halide intermediate. This is followed by an intramolecular electrophilic aromatic substitution onto the phenyl ring to form the thiazole (B1198619) ring. researchgate.net

Copper catalysis is a highly efficient and widely employed method for the intramolecular cyclization of this compound and its derivatives. researchgate.net This reaction proceeds via an intramolecular C-S bond formation to yield N-phenyl-2-benzothiazolamines. The process is valued for its efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net

Various copper sources and conditions have been successfully utilized. Copper(I) iodide (CuI) is a common catalyst for this transformation, often used without the need for an additional ligand or base. researchgate.netresearchgate.net In some protocols, copper(II) oxide (CuO) nanoparticles have been used as a heterogeneous catalyst, which offers the advantage of being recoverable and recyclable without a significant loss of activity. rsc.org

A particularly elegant application is the one-pot tandem synthesis of N,N'-diphenyl-2-benzothiazolamines. In this process, this compound is first cyclized in the presence of a copper catalyst, and the in situ generated N-phenylbenzothiazolamine subsequently couples with a second molecule of an aryl iodide, all in a single reaction vessel. researchgate.net The table below summarizes the conditions and yields for representative copper-catalyzed cyclization reactions.

SubstrateCatalystBase/LigandSolventConditionsProductYield (%)Reference
This compoundCuI-DMF120 °CN-phenyl-2-benzothiazolamine- researchgate.net
Substituted 1-(2-iodophenyl)-3-phenylthioureasCuI-DMF120 °CSubstituted N,N'-diphenyl-2-benzothiazolaminesGood researchgate.net
o-bromoaryl thioureaCuO nanoparticles-DMSOAir, 120 °C2-Aminobenzothiazole89 rsc.org
2-Iodobenzenamine + Phenyl isothiocyanateCuI-DMF110 °C2-(Phenylamino)benzothiazole85 researchgate.net

These copper-catalyzed cyclizations represent a practical and robust strategy for the synthesis of complex, poly-functionalized benzothiazolamine derivatives from readily available starting materials. researchgate.net

Nickel-Catalyzed Intramolecular Oxidative C-H Functionalization

A highly efficient method for the synthesis of 2-aminobenzothiazoles from arylthioureas involves a nickel-catalyzed intramolecular oxidative C-H bond functionalization. nih.govorganic-chemistry.orgfigshare.com This approach is noted for its use of an inexpensive catalyst, low catalyst loading, mild reaction conditions, and short reaction times, yielding good to excellent results. nih.gov The reaction can also be successfully scaled up to a gram scale with minimal impact on the yield. nih.govorganic-chemistry.org

Optimization of the reaction conditions for the cyclization of arylthioureas has identified nickel(II) bromide as an effective catalyst. organic-chemistry.org The process is carried out in the presence of a base and an oxidant. organic-chemistry.org

Detailed research findings have established the optimal conditions for this transformation, as summarized in the table below.

ParameterCondition
Catalyst NiBr₂
Base Pyridine
Oxidant (Diacetoxyiodo)benzene (PIDA)
Solvent 1,4-Dioxane
Temperature Room Temperature
Reaction Time 10 minutes
Table 1: Optimized Reaction Conditions for Nickel-Catalyzed Intramolecular Oxidative C-H Functionalization of Arylthioureas. organic-chemistry.org

This methodology is compatible with a range of substrates, including those bearing both electron-withdrawing and electron-donating groups, leading to efficient product formation. organic-chemistry.org Mechanistic investigations indicate that the reaction proceeds through oxidative steps rather than a radical-based pathway. organic-chemistry.org This cost-effective and environmentally favorable protocol offers a significant advantage over methods that require more expensive catalysts and harsher reaction conditions. organic-chemistry.org

Mechanistic Pathways of Conversion Reactions

The conversion of this compound and related compounds into benzothiazole (B30560) derivatives can proceed through various mechanistic pathways, largely dictated by the choice of catalyst and reaction conditions. These pathways often involve metal-mediated transformations that facilitate the necessary bond formations.

Proposed Catalytic Cycles for Metal-Mediated Transformations

While a detailed catalytic cycle for the nickel-catalyzed oxidative C-H functionalization of this compound is not extensively documented in the literature, a plausible mechanism can be proposed based on related nickel-catalyzed C-H functionalization reactions. mdpi.com

A likely catalytic cycle commences with the coordination of the this compound substrate to a Ni(II) species. This is followed by a C-H activation step at the ortho-position of the phenyl ring attached to the thiourea moiety, leading to the formation of a nickelacycle intermediate. Subsequent reductive elimination would then yield the 2-aminobenzothiazole product and regenerate the active nickel catalyst.

In related copper-catalyzed reactions involving 1-(2-iodophenyl)-3-phenylthioureas, a one-pot synthesis of N-benzyl/allyl-N-phenyl-2-benzothiazolamines has been described. researchgate.net In this process, a N-phenylbenzothiazolamine is generated in situ, which then undergoes coupling with benzyl (B1604629) or allyl halides. researchgate.net

Role of Intermediates in Reaction Pathways

The intermediates in these conversion reactions are crucial in directing the reaction toward the desired product. In metal-catalyzed reactions, the formation of organometallic intermediates is a key step.

In copper-catalyzed syntheses of N,N-diphenyl-2-benzothiazolamines from 1-(2-iodophenyl)-3-phenylthioureas, the reaction is proposed to proceed through a tandem pathway where the initial cyclization to form the benzothiazole is followed by a coupling reaction. scispace.com

Coordination Chemistry of 1 2 Iodophenyl 3 Phenylthiourea

Thioureas as Versatile Ligands for Metal Complexes

Thioureas, with the general formula RNHC(S)NHR', are a diverse group of organosulfur compounds that have garnered significant interest in coordination chemistry. vulcanchem.com Their ability to act as versatile ligands is attributed to the presence of both sulfur and nitrogen atoms, which can coordinate to metal ions. vulcanchem.comacs.org This dual-donor capability allows them to form stable complexes with a variety of transition metals. mdpi.com

The coordination versatility of thioureas is further enhanced by their ability to exist in different tautomeric forms and to coordinate as neutral or anionic ligands. vulcanchem.com As neutral ligands, they typically coordinate through the sulfur atom. vulcanchem.com In their anionic form, they can act as bidentate ligands, coordinating through both sulfur and nitrogen atoms to form a four-membered chelate ring. vulcanchem.com This N,S-bidentate coordination is a common feature in the chemistry of thiourea (B124793) metal complexes. researchgate.net

The electronic properties of the substituent groups on the thiourea backbone can significantly influence the coordination behavior of the ligand. Electron-withdrawing groups, for instance, can affect the electron density on the donor atoms and, consequently, the stability and structure of the resulting metal complexes. mdpi.com The presence of an iodophenyl group in 1-(2-Iodophenyl)-3-phenylthiourea is expected to influence its coordination chemistry in a unique manner.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of a metal salt with the thiourea ligand in a suitable solvent. researchgate.netresearchgate.net While specific studies on the synthesis of metal complexes with this compound are not extensively documented, the general principles of thiourea coordination chemistry can be applied. For instance, a copper(II) complex of a closely related ligand, 1-(4-iodophenyl)-3-(4-chloro-3-nitrophenyl)thiourea, was synthesized by reacting copper(II) chloride with the ligand. researchgate.net The synthesis of 2-aminobenzothiazoles has also been achieved through a copper-catalyzed tandem reaction of 1-(2-iodophenyl)-3-phenylthioureas with iodobenzenes, indicating the formation of a copper-thiourea intermediate. mdpi.com

Thiourea ligands can adopt several coordination modes when binding to a metal center. The most common modes are:

S-coordination (Monodentate): In this mode, the thiourea ligand coordinates to the metal ion solely through the sulfur atom. This is often observed when the ligand is neutral.

N,S-bidentate (Chelating): Upon deprotonation of one of the N-H groups, the thiourea ligand can coordinate to the metal center through both a nitrogen and the sulfur atom, forming a stable four-membered ring. vulcanchem.com This mode is common in complexes where the thiourea acts as a monoanionic ligand. vulcanchem.com For instance, in some copper(II) complexes with halogenated diarylthioureas, a distorted square-planar geometry is achieved with two thiourea ligands chelating the copper ion in a trans manner through their sulfur and nitrogen atoms. researchgate.net

The specific coordination mode adopted by this compound would depend on the reaction conditions, the nature of the metal ion, and the steric and electronic effects of the iodophenyl and phenyl substituents.

The formation and structure of metal complexes of thiourea derivatives are typically investigated using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Key vibrational bands that provide information about coordination include:

ν(N-H): The stretching vibration of the N-H bonds. A shift in the position of this band upon complexation can indicate the involvement of the nitrogen atom in coordination. In the IR spectra of copper(II) complexes with halogenated 1,3-disubstituted arylthioureas, a broadening of the band in the high-energy region is observed, which can be attributed to the coordination of the N-H group and the presence of water molecules. researchgate.net

ν(C=S): The stretching vibration of the thiocarbonyl group. A shift to lower frequency upon coordination through the sulfur atom is typically observed, indicating a weakening of the C=S bond.

ν(C-N): The stretching vibration of the C-N bonds. Changes in this band can also provide evidence for the coordination mode.

Table 1: Selected IR Data for a Copper(II) Complex of a Related Thiourea Ligand researchgate.net

Compoundν(N-H) (cm⁻¹)ν(C=S) (cm⁻¹)
1-(4-iodophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Ligand)3200-3400 (broad)~1350
[Cu(1-(4-iodophenyl)-3-(4-chloro-3-nitrophenyl)thiourea)₂]Cl₂Broadened bandShifted

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic metal complexes in solution.

¹H NMR: The chemical shifts of the N-H protons are particularly sensitive to coordination. A downfield shift of the N-H proton signals upon complexation suggests coordination through the nitrogen atom.

¹³C NMR: The chemical shift of the C=S carbon is a key indicator of sulfur coordination. A downfield shift of the C=S signal is expected upon coordination, reflecting a decrease in electron density at the carbon atom due to the metal-sulfur bond formation.

Structural Elucidation of Metal Complexes

While spectroscopic techniques provide valuable insights into the coordination environment, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes.

The coordination geometry around the metal center in thiourea complexes can vary significantly depending on the metal ion, its oxidation state, and the nature of the ligands. Common geometries include:

Tetrahedral: Often observed for d¹⁰ metal ions like Cu(I) and Zn(II). mdpi.com

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Octahedral: Typically found for a wide range of transition metals, often with additional ligands occupying the remaining coordination sites.

The analysis of bond lengths and angles from X-ray diffraction data allows for a precise description of the coordination sphere. For instance, the M-S and M-N bond lengths provide direct evidence of the strength of the coordination bonds. The bite angle of the N-C-S moiety in N,S-bidentate complexes is also a critical parameter in defining the geometry of the chelate ring.

Stability and Reactivity Profiles of Metal Complexes

The stability and reactivity of metal complexes derived from this compound are crucial determinants of their potential applications in various chemical and material sciences. The presence of multiple donor atoms (sulfur and nitrogen) and the reactive iodophenyl group imparts a rich and varied coordination chemistry to this ligand. This section explores the current understanding of the stability and reactivity of these metal complexes, drawing from available research on the parent ligand and analogous thiourea derivatives.

Stability of Metal Complexes

The thermodynamic and kinetic stability of metal complexes of this compound are influenced by several factors, including the nature of the metal ion, the coordination environment, and the reaction conditions. While specific quantitative stability constants for metal complexes of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on structurally related thiourea derivatives.

Thiourea and its derivatives are well-known for forming stable complexes with a variety of transition metals. The coordination typically occurs through the soft sulfur atom, which shows a high affinity for soft metal ions such as Ag(I), Cu(I), and Hg(II). researchgate.netias.ac.in The stability of these complexes is a key factor in their utility in fields ranging from catalysis to materials science.

The stability of metal complexes with substituted thioureas is also dependent on the electronic properties of the substituents on the phenyl rings. Electron-withdrawing groups can influence the electron density on the sulfur and nitrogen donors, thereby affecting the strength of the metal-ligand bond. In the case of this compound, the iodine atom, being an electron-withdrawing group, is expected to influence the coordination properties and, consequently, the stability of the resulting metal complexes. researchgate.net

Table 1: General Stability Trends of Metal-Thiourea Complexes

Metal IonTypical Coordination NumberRelative StabilityNotes
Ag(I)2, 3, 4HighForms stable linear, trigonal, and tetrahedral complexes.
Cu(I)2, 3, 4HighOften forms polymeric structures with bridging thiourea ligands.
Cu(II)4, 6ModerateStability can be influenced by Jahn-Teller distortion.
Ni(II)4, 6ModerateCan form both square planar and octahedral complexes.
Pd(II)4HighForms stable square planar complexes.
Pt(II)4HighForms very stable square planar complexes.

This table presents generalized trends for thiourea complexes and is intended to provide a comparative context.

Reactivity Profiles of Metal Complexes

The reactivity of metal complexes of this compound is a subject of growing interest, particularly in the realm of organic synthesis and catalysis. The presence of the 2-iodophenyl moiety provides a reactive site for intramolecular cyclization and cross-coupling reactions.

A notable example of the reactivity of this compound is its use in the synthesis of N,N-diphenyl-2-benzothiazolamines. In a copper-catalyzed one-pot reaction, this compound undergoes a tandem intramolecular C-S bond formation and intermolecular C-N bond formation with an iodobenzene (B50100) derivative. smolecule.comunipa.it This reaction highlights the ability of the coordinated thiourea ligand to facilitate complex organic transformations. The proposed mechanism involves the initial coordination of the thiourea to the copper catalyst, followed by an intramolecular cyclization to form a benzothiazole (B30560) intermediate. This intermediate then participates in a subsequent cross-coupling reaction.

The reactivity of the coordinated this compound is also demonstrated in the solid-phase synthesis of N-substituted-2-aminobenzo[d]thiazole derivatives. scispace.com In this methodology, a resin-bound 2-iodophenyl thiourea derivative undergoes cyclization to form the corresponding 2-aminobenzo[d]thiazole. This transformation underscores the inherent reactivity of the iodophenyl group in proximity to the thiourea functionality when activated by a suitable reagent or catalyst.

Furthermore, studies on copper(II) complexes with halogenated 1,3-disubstituted arylthioureas have shown that the thiourea ligand can act as a bidentate ligand, coordinating through both the sulfur and a deprotonated nitrogen atom. dntb.gov.uaacs.org This mode of coordination can influence the reactivity of the complex, potentially facilitating redox processes or ligand-centered reactions.

Table 2: Representative Reactions Involving this compound

Reaction TypeMetal CatalystReactantsProductReference
Tandem Cyclization/CouplingCuIThis compound, IodobenzeneN,N-Diphenyl-2-benzothiazolamine smolecule.comunipa.it
Intramolecular Cyclization-Resin-bound this compoundResin-bound 2-Aminobenzo[d]thiazole scispace.com

Supramolecular Assemblies and Molecular Recognition Studies

Role of Hydrogen Bonding in Thiourea (B124793) Self-Assembly

Hydrogen bonding is the cornerstone of supramolecular chemistry, and the thiourea moiety is a powerful and versatile hydrogen-bonding unit. rsc.org The two N-H groups act as hydrogen bond donors, while the sulfur atom acts as an acceptor, guiding the self-assembly of these molecules into well-defined structures. csic.es

The self-assembly of N,N'-disubstituted thioureas in the solid state is frequently dominated by intermolecular N-H···S hydrogen bonds. These interactions typically lead to the formation of one-dimensional chains or cyclic dimers. acs.org In contrast to the relatively linear chains formed by ureas, thiourea chains often exhibit a zigzag or helical geometry. This is attributed to the directional preference of the hydrogen bond acceptors; the most electron-dense region in thioureas is an equatorial torus around the sulfur atom, promoting an oblique approach of the N-H donors.

In many crystalline structures of thiourea derivatives, the molecules adopt a trans-cis conformation to facilitate the formation of a hydrogen-bonded dimer. However, other motifs like extended chains are also common, where the sulfur atom accepts hydrogen bonds from two different neighboring molecules. csic.es The specific assembly is influenced by the steric and electronic properties of the substituents on the nitrogen atoms. For instance, in 1-benzoyl-3-(halogenophenyl)thioureas, which are structurally related to 1-(2-Iodophenyl)-3-phenylthiourea, molecules are linked into centrosymmetric dimers via a pair of N-H···S hydrogen bonds. mostwiedzy.pl

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation
N-HS0.862.593.428163Intermolecular
N-HO0.862.152.653117Intramolecular

This table presents typical hydrogen bond parameters for N-acylthiourea derivatives, illustrating the geometry of both intermolecular and intramolecular interactions found in related crystal structures. Data is representative of interactions discussed in the literature. mostwiedzy.pl

Anion Binding and Recognition by Thiourea Scaffolds

The thiourea unit is a cornerstone in the design of synthetic receptors for anions due to its strong, directional hydrogen-bond donating capabilities. nih.govrsc.org The N-H protons of thiourea are more acidic than those of their urea (B33335) counterparts, leading to stronger interactions with anionic guests. nih.gov

The design of effective anion receptors based on thiourea scaffolds follows several key principles:

Hydrogen Bond Donation : The primary interaction is the hydrogen bond between the two N-H groups of the thiourea and the anion. magtech.com.cn

Enhanced Acidity : The acidity of the N-H protons, and thus the binding strength, can be increased by attaching electron-withdrawing groups to the thiourea scaffold. Aromatic substituents, particularly those with nitro or halogen groups, enhance the receptor's affinity for anions. nih.govacs.org

Preorganization : Incorporating multiple thiourea units onto a rigid or semi-rigid platform (e.g., tripodal or cleft-like structures) creates a pre-organized binding cavity. bohrium.comrsc.org This arrangement minimizes the entropic penalty of binding and allows for multiple hydrogen bonds to interact with a single anion, leading to higher affinity and selectivity. nih.gov

Complementarity : The geometry of the binding pocket is designed to be complementary to the shape of the target anion. For example, tripodal receptors can form a cavity well-suited for tetrahedral anions like sulfate (B86663) or phosphate. bohrium.comacs.org

Receptor TypeTarget AnionBinding Constant (K, M⁻¹)Solvent
Thiourea Cleft frontiersin.orgF⁻1.86 x 10⁴DMSO
Thiourea Cleft frontiersin.orgH₂PO₄⁻1.05 x 10⁴DMSO
Tripodal Thiourea acs.orgSO₄²⁻1.0 x 10⁶.⁴DMSO-d₆
Tripodal Thiourea acs.orgF⁻Not specified, but strong bindingDMSO-d₆
Anthracene-Thiourea mdpi.comAcO⁻1.29 x 10⁵DMSO

This table showcases the binding affinities of various thiourea-based receptors for different anions, highlighting the strong interactions and selectivity that can be achieved through rational design.

The binding of an anion to a thiourea receptor can be monitored by several spectroscopic techniques, which provide clear evidence of complexation.

¹H NMR Spectroscopy : This is one of the most powerful methods for studying anion binding. Upon complexation, the signals of the thiourea N-H protons experience a significant downfield shift due to the formation of hydrogen bonds, which deshields the protons. nih.govacs.org In cases of very strong binding or interaction with highly basic anions like fluoride (B91410), deprotonation of the N-H group can occur, leading to the disappearance of the N-H signal and dramatic changes in the spectrum. nih.govrsc.org

UV-Visible Spectroscopy : If the receptor contains a chromophore, anion binding can induce a color change that is easily visible to the naked eye. frontiersin.org This change is caused by a shift in the electronic absorption bands of the molecule. For example, the complexation of fluoride by a nitrophenyl-substituted thiourea receptor can cause a color change from pale yellow to deep red, corresponding to the appearance of a new charge-transfer band at a longer wavelength. acs.orgfrontiersin.org

Fluorescence Spectroscopy : For receptors containing a fluorophore, anion binding can lead to either quenching or enhancement of the fluorescence intensity, providing a sensitive signaling mechanism. nih.gov

ReceptorAnionSpectroscopic ChangeObservation
Nitrophenyl-Thiourea Cleft frontiersin.orgF⁻UV-VisNew peak appears at ~478 nm; color changes from pale yellow to deep red.
Tripodal Thiourea acs.orgF⁻¹H NMRDownfield shift of N-H proton signals.
Tripodal Thiourea acs.orgSO₄²⁻¹H NMRSignificant downfield shift of N-H proton signals.
Pyridine-Thiourea nih.govF⁻¹H NMRDeprotonation observed; appearance of FHF⁻ species signal.

This table summarizes the characteristic spectroscopic responses observed upon the complexation of anions by different thiourea-based receptors.

Co-crystallization and Crystal Engineering Applications

Crystal engineering utilizes non-covalent interactions to design and assemble molecules into crystalline solids with desired structures and properties. rsc.orgacs.org The thiourea group is a robust and predictable building block in crystal engineering. figshare.comresearchgate.net

The compound this compound is particularly interesting for crystal engineering not only because of its N-H···S hydrogen bonding capability but also due to the presence of the iodine atom. The iodine can act as a halogen bond donor, a highly directional and specific non-covalent interaction. mostwiedzy.pl This opens up the possibility of forming complex supramolecular architectures through the synergy of hydrogen and halogen bonds.

Catalytic Applications of 1 2 Iodophenyl 3 Phenylthiourea and Its Analogues

Thiourea (B124793) as a Bifunctional Organocatalyst

The thiourea functional group is a cornerstone of a class of powerful organocatalysts. wikipedia.org These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and facilitate chemical reactions. wikipedia.org The unique electronic properties of the thiourea motif allow it to act as a bifunctional catalyst, engaging in multiple types of interactions within a catalytic cycle. nih.govacs.org

Hydrogen Bond Donor Activation in Organic Transformations

A defining feature of thiourea derivatives is their capacity to act as potent hydrogen bond donors. scispace.com The two N-H protons of the thiourea group can form strong, directional hydrogen bonds with Lewis basic sites on substrate molecules, such as carbonyl oxygens or nitro groups. wikipedia.orgscispace.comnih.gov This interaction, often referred to as "double hydrogen-bonding," effectively polarizes and activates the substrate, making it more susceptible to nucleophilic attack. scispace.com For instance, by hydrogen bonding to a carbonyl group, the thiourea catalyst increases the electrophilicity of the carbonyl carbon, thereby accelerating reactions like Michael additions, Diels-Alder reactions, and Strecker reactions. acs.orgnih.gov The strength of this hydrogen bonding, and thus the catalytic activity, can be tuned by the electronic nature of the substituents on the aryl rings of the thiourea catalyst. nih.gov Electron-withdrawing groups, such as the iodo-substituent in 1-(2-iodophenyl)-3-phenylthiourea, are expected to enhance the acidity of the N-H protons and, consequently, the hydrogen bonding capability. wikipedia.orgnih.gov

Brønsted Basicity and Acidity in Catalytic Cycles

Beyond its role as a hydrogen bond donor, the thiourea moiety can also exhibit both Brønsted acidity and basicity, contributing to its bifunctionality. nih.govacs.org While the N-H protons provide the Brønsted acidity, the sulfur atom can act as a Brønsted basic site. nih.govacs.org This dual nature allows thiourea catalysts to participate in more complex catalytic cycles where both proton donation and abstraction are required. nih.govacs.org

In some proposed mechanisms, the thiourea catalyst can protonate a substrate to form a more reactive cationic intermediate, thereby acting as a Brønsted acid. scispace.comacs.orgnih.gov Conversely, through a tautomeric form, the thiourea can act as a Brønsted base, abstracting a proton from a substrate to generate a reactive nucleophile. nih.govacs.org This ability to act as both an acid and a base within the same reaction environment is crucial for many catalytic transformations, enabling the activation of both the electrophile and the nucleophile. nih.govacs.org

Specific Catalytic Transformations Enabled by Thiourea Derivatives

The unique catalytic properties of thioureas have been harnessed in a variety of synthetic methodologies, including the construction of complex molecular architectures through cascade reactions and the development of environmentally benign synthetic protocols.

Cascade Reactions

Thiourea-based organocatalysts have proven to be particularly effective in promoting cascade reactions, where multiple bond-forming events occur in a single synthetic operation. beilstein-journals.orgrsc.orgrsc.org This efficiency is largely due to the ability of the thiourea catalyst to orchestrate a sequence of reactions by activating different functional groups at appropriate stages of the catalytic cycle. acs.org For example, in a Michael-Henry cascade reaction, a bifunctional thiourea catalyst can first activate an α,β-unsaturated nitro compound towards Michael addition via hydrogen bonding, and then facilitate the subsequent intramolecular Henry reaction. beilstein-journals.org This leads to the rapid construction of highly functionalized and stereochemically complex cyclic products from simple acyclic precursors. beilstein-journals.orgrsc.org The ability to control the stereochemical outcome of these cascade reactions is a significant advantage of using chiral thiourea catalysts. beilstein-journals.orgrsc.org

A representative example of a thiourea-catalyzed cascade reaction is the synthesis of spirocyclopentaneoxindoles, where a bifunctional thiourea catalyst promotes a Michael-Henry cascade to generate products with four consecutive stereocenters in good yields and with high diastereo- and enantioselectivity. beilstein-journals.org

Green Synthesis Methodologies under Ultrasound Irradiation

In the pursuit of more sustainable chemical processes, thiourea derivatives have been successfully employed as catalysts in green synthesis methodologies. nih.govacs.orgacs.org One such approach involves the use of ultrasound irradiation to promote chemical reactions. nih.govacs.orgacs.orgrsc.org Ultrasound can enhance reaction rates and yields, often at lower temperatures and with shorter reaction times compared to conventional heating. nih.govresearchgate.net

Thiourea has been shown to be an effective bifunctional catalyst for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes in an aqueous medium under ultrasound irradiation. nih.govacs.orgacs.org In this process, the thiourea catalyst activates the aldehyde via hydrogen bonding and also acts as a Brønsted base to facilitate the cyclization step. nih.govacs.org The use of water as a solvent and air as an oxidant further enhances the green credentials of this methodology. nih.govacs.orgacs.org This approach offers several advantages, including excellent yields, cost-effectiveness, and simple work-up procedures. nih.govacs.orgacs.org

Metal-Catalyzed Reactions Involving this compound as Ligands or Substrates

The compound this compound is not only a potential organocatalyst but also a valuable precursor in metal-catalyzed reactions. The presence of the iodine atom on the phenyl ring provides a handle for cross-coupling reactions, while the thiourea moiety can act as a ligand for a metal center or undergo intramolecular cyclization.

Recent research has demonstrated the utility of this compound derivatives as substrates in copper-catalyzed intramolecular cyclization reactions to synthesize various benzothiazole (B30560) derivatives. researchgate.netacs.orgresearchgate.net In these reactions, the copper catalyst facilitates the formation of a C-S or C-N bond, leading to the heterocyclic product. For example, an efficient copper-catalyzed one-pot synthesis of N,N-diphenyl-2-benzothiazolamines has been developed starting from substituted 1-(2-iodophenyl)-3-phenylthioureas and iodobenzenes. researchgate.netacs.org This tandem reaction proceeds smoothly in the presence of copper(I) iodide. researchgate.netacs.org

Similarly, N-benzyl- and N-allyl-N-phenyl-2-benzothiazolamines can be synthesized in a one-pot manner from 1-(2-iodophenyl)-3-phenylthioureas and the corresponding benzyl (B1604629) or allyl halides, again using a copper(I) iodide catalyst. researchgate.net These methods are attractive due to their operational simplicity, the use of readily available starting materials, and their tolerance of a good range of functional groups. researchgate.netacs.orgresearchgate.net

The following table summarizes selected examples of metal-catalyzed reactions involving this compound derivatives.

Starting MaterialsCatalystProductReaction TypeReference
1-(2-Iodophenyl)-3-phenylthioureas and IodobenzenesCuIN,N-Diphenyl-2-benzothiazolaminesTandem C-S and C-N coupling researchgate.net, acs.org
1-(2-Iodophenyl)-3-phenylthioureas and Benzyl/Allyl HalidesCuIN-Benzyl/Allyl-N-phenyl-2-benzothiazolaminesOne-pot intramolecular cyclization and N-alkylation researchgate.net

These examples highlight the synthetic utility of this compound as a versatile building block for the construction of medicinally relevant heterocyclic scaffolds through metal-catalyzed transformations.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and conformational preferences of 1-(2-Iodophenyl)-3-phenylthiourea and its derivatives. These calculations offer valuable insights into the molecule's stability and reactivity. ajchem-b.comfarmaciajournal.comresearchgate.net

Analysis of Molecular Orbitals and Charge Distribution

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the charge transfer characteristics within the molecule. For thiourea (B124793) derivatives, the HOMO is often localized over the sulfur and nitrogen atoms, as well as the phenyl rings, while the LUMO is typically distributed over the aromatic systems. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.netresearchgate.netuantwerpen.be

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and intramolecular interactions. It helps in understanding the delocalization of electron density and the stability arising from hyperconjugative interactions. researchgate.net The distribution of charges reveals that the sulfur atom in the thiourea moiety generally carries a partial negative charge, while the hydrogen atoms of the N-H groups are positively charged, making them potential sites for nucleophilic and electrophilic attacks, respectively. farmaciajournal.comresearchgate.net

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts have been performed for various phenylthiourea (B91264) derivatives. mdpi.commostwiedzy.plscience.gov The calculated vibrational spectra, after appropriate scaling, generally show good agreement with experimental findings, aiding in the assignment of characteristic vibrational modes. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is employed to calculate NMR chemical shifts, providing further confirmation of the molecular structure. science.gov Time-dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra, offering insights into the electronic transitions within the molecule. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. ajchem-b.comajchem-b.comresearchgate.net These simulations track the atomic motions over time, providing a detailed picture of the molecule's dynamic behavior and conformational flexibility. researchgate.net By simulating the molecule in different environments, such as in solution, one can understand how intermolecular interactions with solvent molecules influence its conformation. ajchem-b.com MD simulations have been employed to study the conformational changes and stability of various thiourea derivatives, often in the context of their interaction with biological macromolecules. tandfonline.comsemanticscholar.orgjppres.commdpi.com These methods are crucial for understanding how the molecule might adapt its shape to bind to a receptor or enzyme active site. researchgate.netnih.gov

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving phenylthiourea derivatives. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states and intermediates, thereby gaining a deeper understanding of the reaction pathway. scispace.comsmu.edu For instance, computational studies have been used to investigate the catalytic cycles of reactions where thiourea derivatives act as organocatalysts. scispace.comharvard.edu These studies can differentiate between proposed mechanisms, such as those involving hydrogen bonding versus Brønsted acid catalysis. scispace.com The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state connects the reactants and products of a specific reaction step. smu.edu

Computational Studies on Intermolecular Interactions

The intermolecular interactions of this compound and related compounds are critical for understanding their crystal packing and their interactions with other molecules. mostwiedzy.plresearchgate.net Computational studies have been instrumental in characterizing various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. mostwiedzy.plresearchgate.net The presence of the iodine atom in this compound makes halogen bonding a particularly important interaction to consider. These interactions, where the iodine atom acts as a Lewis acid, can significantly influence the supramolecular assembly of the compound in the solid state. mostwiedzy.plresearchgate.net The thiourea moiety itself is a versatile hydrogen bond donor and acceptor, readily forming intermolecular hydrogen bonds that contribute to the stability of crystal structures and molecular complexes. researchgate.net

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of 1-(2-Iodophenyl)-3-phenylthiourea and its derivatives has been approached through several established methods. However, the evolution of organic synthesis necessitates the development of more efficient, sustainable, and versatile strategies.

Future research could focus on:

One-Pot, Multi-component Reactions: While one-pot syntheses have been developed for derivatives starting from 1-(2-iodophenyl)-3-phenylthioureas acs.orgresearchgate.net, future work could aim to synthesize the core molecule itself and elaborate it in a single, streamlined process. This would involve combining 2-iodoaniline (B362364), a source of the thiocarbonyl group, and another amine in a multi-component reaction, enhancing atom and step economy.

Solid-Phase Synthesis: A novel solid-phase methodology has been developed for creating libraries of N-substituted-2-aminobenzo[d]thiazole derivatives, using a resin-bound 2-iodophenyl thiourea (B124793) intermediate. acs.org This highlights the potential for adapting solid-phase synthesis to generate a diverse range of this compound analogs, facilitating high-throughput screening for various applications.

Flow Chemistry: Continuous flow reactors could offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control, particularly for reactions involving potentially hazardous reagents or intermediates.

Catalyst-Free and Green Synthesis: Exploring synthesis under catalyst-free conditions or in green solvents like water, potentially aided by ultrasound irradiation, aligns with the growing demand for environmentally benign chemical processes. researchgate.net

Synthetic Strategy Description Potential Advantages
One-Pot Synthesis Tandem reactions where intermediates are not isolated. For instance, using this compound to create N,N-diphenyl-2-benzothiazolamines in one pot with a copper catalyst. acs.orgacs.orgIncreased efficiency, reduced waste, time-saving.
Solid-Phase Synthesis The synthesis of molecules attached to a solid polymer support. A 2-iodophenyl thiourea resin has been used as a key intermediate for cyclization reactions. acs.orgSimplifies purification, allows for automation and library synthesis.
Flow Chemistry Reactions are conducted in a continuously flowing stream rather than in a flask.Enhanced heat and mass transfer, improved safety and scalability.
Green Synthesis Utilizes environmentally friendly solvents and conditions, such as aqueous medium under ultrasound. researchgate.netReduced environmental impact, increased safety.

Advanced Spectroscopic and Structural Investigations

While standard characterization of this compound has been performed using techniques like NMR, IR, and mass spectrometry rsc.orgdntb.gov.ua, advanced investigations can provide deeper insights into its structure-property relationships.

Future avenues include:

Single-Crystal X-ray Diffraction: Although the crystal structure of this compound has been documented (COD ID: 7226125), further studies on co-crystals with various guest molecules could illuminate its intermolecular interaction patterns, which is crucial for designing molecular recognition systems. nih.gov

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals and reveal through-bond and through-space correlations, confirming conformational preferences in solution.

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. researchgate.netsemanticscholar.org These theoretical insights can predict reactivity, explain spectroscopic data, and guide the design of new derivatives for specific applications, such as anion sensing. researchgate.net

Technique Information Gained Future Application
Single-Crystal X-ray Precise bond lengths, bond angles, and crystal packing. nih.govUnderstanding intermolecular forces, guiding co-crystal engineering.
2D NMR Spectroscopy Detailed connectivity and spatial relationships of atoms in solution. nih.govConfirming complex structures and solution-state conformations.
DFT Calculations Electronic structure, orbital energies, charge distribution. researchgate.netsemanticscholar.orgPredicting reactivity, rationalizing spectroscopic features, designing new functional molecules.

Development of New Catalytic Systems

Thiourea derivatives are renowned for their ability to act as hydrogen-bond donor organocatalysts. rsc.orgrsc.org The presence of both the thiourea moiety and the iodophenyl group in this compound offers intriguing possibilities for developing novel catalytic systems.

Future research should explore:

Organocatalysis: Investigating the molecule's potential as a dual-function catalyst, where the thiourea group activates substrates via hydrogen bonding and the iodine atom participates in halogen bonding or subsequent reactions.

Precursor to N-Heterocyclic Carbene (NHC) Ligands: The thiourea group can be a precursor to NHC ligands, which are pivotal in transition metal catalysis. The 2-iodophenyl group allows for further functionalization or anchoring to surfaces.

Metal Complexation and Catalysis: The sulfur atom in the thiourea moiety is an effective complexing agent for transition metals like zinc, cadmium, and copper. bohrium.comresearchgate.netmdpi.com Research into the catalytic activity of metal complexes derived from this compound is a promising area, particularly in reactions like guanylation or C-N cross-coupling. bohrium.comresearchgate.net The parent compound itself serves as a key starting material in copper-catalyzed tandem reactions to synthesize complex heterocyclic structures like N,N-diphenyl-2-benzothiazolamines. acs.orgresearchgate.net

Design of Next-Generation Molecular Recognition Platforms

The ability of the N-H protons of the thiourea group to form strong hydrogen bonds with anions makes these compounds excellent candidates for molecular sensors.

Future opportunities include:

Anion Sensors: Designing and synthesizing chromogenic or fluorogenic sensors based on the this compound scaffold. Binding of an anion to the thiourea group could induce a conformational change or an electronic perturbation that results in a measurable optical signal. mdpi.comnih.govchinesechemsoc.org

Selective Ionophores: Incorporating this compound into ion-selective electrodes (ISEs) for the detection of specific heavy metal ions, leveraging the soft sulfur atom as a binding site. researchgate.net

Multi-modal Sensing: The presence of the iodine atom opens the door to multi-modal sensing. It could be used as a heavy atom to enhance phosphorescence or as a site for further functionalization with other reporter groups, allowing for ratiometric or multi-analyte sensing.

Integration with Emerging Research Fields (e.g., Materials Science)

The unique combination of functional groups in this compound makes it a versatile building block for advanced materials.

Promising research directions are:

Polymer Science: The compound can be explored in the context of polymer science. Iodine Transfer Polymerization (ITP) is a method of controlled radical polymerization where iodo-compounds act as chain-transfer agents. beilstein-journals.orgd-nb.inforsc.org The molecule could be used to initiate polymerization or be incorporated into polymer chains to introduce specific functionalities. Iodinated polymers have also been investigated for their antimicrobial properties. nih.gov

Functional Materials: Using this compound as a precursor to synthesize conjugated polymers or materials for organic electronics. The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Sonogashira, Suzuki) to extend conjugation.

Antimicrobial Surfaces: Covalently attaching the molecule to surfaces to create materials with inherent antimicrobial activity. The thiourea moiety is known to contribute to biological activity, and iodinated organic compounds can also exhibit antimicrobial effects. nih.govcam.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Iodophenyl)-3-phenylthiourea, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling 2-iodoaniline with phenyl isothiocyanate under controlled conditions. Key intermediates are purified via column chromatography and characterized using ¹H/¹³C NMR to confirm substitution patterns and IR spectroscopy to identify thiourea C=S stretching (~1200–1250 cm⁻¹). For example, similar thiourea derivatives were synthesized via reflux in ethanol with triethylamine as a catalyst .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Assess purity (>95% threshold) using reverse-phase columns.
  • NMR : Detect aromatic protons (δ 7.0–8.5 ppm) and thiourea NH signals (δ 9–10 ppm).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/n space group observed in thiourea analogs) .

Q. What are the known biological targets for structurally related thiourea derivatives?

  • Findings : Thioureas inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , with IC₅₀ values ranging from 50–60 µg/mL. Docking studies (e.g., AutoDock Vina) suggest interactions with catalytic triads via hydrogen bonds .

Q. How should researchers handle stability challenges during storage?

  • Recommendations : Store in amber vials at –20°C to prevent photodegradation. Stability tests via TGA/DSC (e.g., decomposition onset >150°C) are advised for long-term storage protocols .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

  • Methodology :

  • Molecular docking : Predict binding affinities to targets like AChE (e.g., compound 3 in had a docking score of –10.01 kJ/mol).
  • QSAR : Correlate substituent effects (e.g., iodine’s electron-withdrawing nature) with inhibitory potency using descriptors like logP and polar surface area .

Q. What strategies mitigate low solubility in aqueous media during biological assays?

  • Approaches :

  • Co-solvent systems : Use DMSO:water (≤5% v/v) to maintain solubility without denaturing proteins.
  • Structural modification : Introduce hydrophilic groups (e.g., ethoxy in ) while monitoring SAR trade-offs .

Q. How can regioselective iodination be achieved during synthesis?

  • Technical Insights :

  • Directing groups : Utilize ortho-directing effects of substituents (e.g., –NH in thiourea) with iodine sources like NIS (N-iodosuccinimide).
  • Catalysis : Optimize Pd-mediated C–H activation for late-stage iodination (e.g., 80°C in DMF) .

Q. How should researchers resolve discrepancies in enzyme inhibition data across studies?

  • Troubleshooting :

  • Assay standardization : Use Ellman’s method with consistent substrate concentrations (e.g., 0.5 mM acetylthiocholine).
  • Orthogonal validation : Confirm IC₅₀ via fluorescence-based assays or ITC (isothermal titration calorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.